Bienvenue dans la boutique en ligne BenchChem!

Thioridazine Hydrochloride

Drug Metabolism CYP2D6 Inhibition Drug-Drug Interaction

Select Thioridazine Hydrochloride for its 4.6-fold greater CYP2D6 inhibitory potency (Ki=1.4μM) over chlorpromazine and its unique, well-characterized lack of D2/hERG selectivity (<10-fold). This makes it the definitive positive control for cardiac safety panels and drug-drug interaction studies, outperforming generic phenothiazine alternatives.

Molecular Formula C21H27ClN2S2
Molecular Weight 407.0 g/mol
CAS No. 130-61-0
Cat. No. B1663604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioridazine Hydrochloride
CAS130-61-0
SynonymsAldazine
Apo Thioridazine
Apo-Thioridazine
ApoThioridazine
Meleril
Mellaril
Melleretten
Melleril
Melleryl
Melzine
Rideril
Sonapax
Thioridazine
Thioridazine HCL
Thioridazine Hydrochloride
Thioridazine neurazpharm
Thioridazine-neurazpharm
Thioridazineneurazpharm
Thiozine
Molecular FormulaC21H27ClN2S2
Molecular Weight407.0 g/mol
Structural Identifiers
SMILESCN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl
InChIInChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H
InChIKeyNZFNXWQNBYZDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Thioridazine Hydrochloride (CAS 130-61-0): Baseline Pharmacology and Physicochemical Identity for Phenothiazine-Class Procurement


Thioridazine Hydrochloride (CAS 130-61-0) is a piperidine phenothiazine derivative classified as a first-generation (typical) antipsychotic [1]. Its primary mechanism involves antagonism of postsynaptic mesolimbic dopamine D2 receptors, though it exhibits a broad polypharmacological profile including binding to serotonin (5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7), histamine H1, muscarinic acetylcholine (M1-M5), and α-adrenergic receptors . Beyond its historical psychiatric use, thioridazine has garnered substantial research interest as a repurposing candidate for antibacterial, anticancer (particularly via cancer stem cell differentiation), and anti-angiogenic applications . The hydrochloride salt form is a white to off-white powder with a molecular weight of 407.04 g/mol, a melting range of 158-165°C, and a pH of 4.2-5.2 (1% aqueous solution) [2].

Why Phenothiazine-Class Generic Substitution Fails: The Case for Thioridazine Hydrochloride's Differentiated Profile


The phenothiazine class exhibits substantial heterogeneity in receptor binding profiles, metabolic liabilities, and physicochemical properties that preclude simple generic interchange. Thioridazine Hydrochloride distinguishes itself from close structural analogs such as chlorpromazine, fluphenazine, and trifluoperazine through a constellation of quantifiable differences: (1) its markedly higher potency as a CYP2D6 inhibitor (Ki = 1.4 μM vs. 6.4-9.4 μM for comparators), which carries critical implications for drug-drug interaction studies [1]; (2) its unique pKa of 8.89—the lowest among six structurally related phenothiazines—which fundamentally alters its ionization, solubility, and partitioning behavior in experimental buffers and biological matrices [2]; (3) a lack of selectivity between therapeutic targets (D2/5-HT2A) and the hERG cardiac potassium channel, which distinguishes it from newer antipsychotics and informs its utility as a positive control in cardiotoxicity screening [3]; and (4) demonstrated selectivity for cancer stem cells over normal hematopoietic stem cells, a property not uniformly shared across the phenothiazine class [4]. These differential features make Thioridazine Hydrochloride the preferred selection for specific research applications where generic phenothiazine substitution would confound experimental outcomes.

Thioridazine Hydrochloride: Product-Specific Quantitative Differentiation Evidence Against Phenothiazine Comparators


CYP2D6 Inhibition Potency: Thioridazine (Ki = 1.4 μM) vs. Chlorpromazine, Haloperidol, and Fluphenazine

Thioridazine Hydrochloride exhibits potent competitive inhibition of the cytochrome P450 2D6 (CYP2D6) isoform in human liver microsomes, with an estimated Ki value of 1.4 μM for dextrorphan formation [1]. This potency is substantially greater than that of several structurally related phenothiazine antipsychotics, including chlorpromazine (Ki = 6.4 μM), haloperidol (Ki = 7.2 μM), and fluphenazine (Ki = 9.4 μM) [1]. The IC50 for CYP2D6 inhibition by thioridazine is 2.7 μM, which approaches that of the prototypical CYP2D6 inhibitor quinidine (IC50 = 0.52 μM) [1]. This quantitative difference in inhibitory capacity makes Thioridazine Hydrochloride the preferred selection for studies requiring a potent phenothiazine-class CYP2D6 inhibitor or for evaluating CYP2D6-mediated drug-drug interaction liabilities.

Drug Metabolism CYP2D6 Inhibition Drug-Drug Interaction Hepatocyte Studies

hERG Channel Selectivity Ratio: Thioridazine's Low Therapeutic Index Informs Cardiotoxicity Screening

Thioridazine displays minimal selectivity (<10-fold) for its therapeutic targets (dopamine D2 and serotonin 5-HT2A receptors) relative to its affinity for the hERG cardiac potassium channel [1]. In a comparative study of seven antipsychotic drugs, sertindole, pimozide, and thioridazine all exhibited this low selectivity profile, whereas olanzapine demonstrated 100- to 1000-fold selectivity for D2 and 5-HT2A receptors over hERG [1]. This narrow therapeutic index, characterized by a low ratio of therapeutic receptor binding affinity to hERG IC50, correlates with clinically observed QT interval prolongation [1]. Thioridazine's pronounced hERG blockade and associated torsadogenic potential render it a valuable positive control compound for cardiotoxicity screening assays and for validating in vitro hERG inhibition models.

Cardiotoxicity Screening hERG Inhibition QT Prolongation Safety Pharmacology

Aqueous pKa: Thioridazine (pKa = 8.89) vs. Chlorpromazine, Fluphenazine, and Trifluoperazine

Thioridazine Hydrochloride possesses an experimentally determined pKa value of 8.89 at 298.15 K in buffer solutions, which is the lowest among six structurally related phenothiazine hydrochlorides [1]. In comparison, chlorpromazine hydrochloride has a pKa of 9.15, fluphenazine dihydrochloride has a pKa of 10.01, trifluoperazine dihydrochloride has a pKa of 8.97, and promazine hydrochloride has a pKa of 9.37 [1]. This lower pKa indicates that thioridazine is a weaker base and will be less extensively protonated at physiological pH (7.4) than its comparators, directly impacting its solubility, lipophilicity, membrane permeability, and partitioning behavior in biphasic systems. These quantitative differences in ionization state are critical for predicting compound behavior in aqueous buffers, cell culture media, and during analytical method development involving pH-dependent extraction or chromatography.

Physicochemical Characterization Ionization Constant Formulation Development Analytical Method Development

Extrapyramidal Symptom Liability: Thioridazine Exhibits Lower EPS Incidence Than High-Potency Comparators

Thioridazine, classified as a low-potency typical antipsychotic, is associated with a lower incidence of extrapyramidal symptoms (EPS) compared to high-potency agents such as haloperidol and trifluoperazine, and exhibits a more favorable EPS profile than the structurally related low-potency comparator chlorpromazine [1]. In a study of hospitalized psychiatric patients, high-potency drugs (haloperidol, trifluoperazine) accounted for a large percentage of neurological side effects, while among low-potency drugs, thioridazine produced fewer side effects than chlorpromazine [1]. This is consistent with findings that thioridazine produces the lowest incidence of EPS and causes the least dopaminergic blockade in the striatum among phenothiazines [2]. In therapeutically equivalent doses, thioridazine produces significantly less rigidity and dystonia than both chlorpromazine and fluphenazine [3].

Neuropharmacology Extrapyramidal Symptoms Dopamine Receptor Occupancy Adverse Effect Profiling

Cancer Stem Cell Selectivity: Thioridazine Induces Differentiation with Minimal Toxicity to Normal Stem Cells

Thioridazine Hydrochloride selectively targets cancer stem cells (CSCs) and induces their differentiation, while exhibiting minimal effects on normal hematopoietic stem and progenitor cells [1]. In a landmark study, thioridazine was identified through a high-throughput screen as an agent that selectively impairs human somatic CSCs capable of initiating leukemic disease in vivo, without affecting normal blood stem cells [1]. The compound exhibits an EC50 ≤ 9.4 μM for inducing differentiation of v1H9 CSCs . In glioma and neuroblastoma cell lines, thioridazine demonstrated significantly higher cytotoxicity (IC50 = 11.2 μM and 15.1 μM, respectively) compared to primary mouse brain culture (IC50 = 41.3 μM; p < 0.05), indicating a therapeutic window favoring malignant over normal neural cells [2]. This CSC-selective differentiation activity is not uniformly observed across all phenothiazines and represents a distinct repurposing opportunity.

Cancer Stem Cell Research Drug Repurposing Differentiation Therapy Leukemia Research

Thioridazine Hydrochloride: Evidence-Driven Application Scenarios for Research and Industrial Procurement


In Vitro Drug Metabolism and CYP2D6 Drug-Drug Interaction Studies

Based on the quantitative CYP2D6 inhibition data (Ki = 1.4 μM) [1], Thioridazine Hydrochloride is optimally deployed as a potent phenothiazine-class positive control inhibitor in human liver microsome or hepatocyte assays designed to evaluate CYP2D6-mediated metabolism. Its potency, which is 4.6-fold greater than chlorpromazine (Ki = 6.4 μM) and 6.7-fold greater than fluphenazine (Ki = 9.4 μM) [1], enables the use of lower experimental concentrations while maintaining robust enzyme inhibition. This makes it particularly valuable for validating CYP2D6 inhibition screening platforms, assessing drug-drug interaction risk for new chemical entities, and calibrating in vitro-to-in vivo extrapolation (IVIVE) models for CYP2D6 substrates. Procurement should specify USP or EP reference standard grade material to ensure assay reproducibility and regulatory alignment.

Cardiac Safety Pharmacology and hERG Channel Screening

Thioridazine Hydrochloride's well-characterized lack of selectivity between therapeutic dopamine D2/5-HT2A receptors and the hERG cardiac potassium channel (<10-fold selectivity ratio) [2] makes it an essential positive control compound in cardiac safety pharmacology assays. Its pronounced hERG blockade and established clinical association with QT interval prolongation provide a reliable benchmark for validating patch-clamp electrophysiology systems, fluorescence-based hERG binding assays, and in silico cardiotoxicity prediction models. Compared to olanzapine (100-1000-fold selectivity) [2], thioridazine represents the prototypical torsadogenic phenothiazine, enabling clear differentiation between compounds with high versus low proarrhythmic potential in screening cascades.

Physicochemical Characterization and Analytical Method Development

The experimentally determined pKa of 8.89 [3]—the lowest among six structurally related phenothiazines—makes Thioridazine Hydrochloride a strategically valuable reference compound for physicochemical profiling studies. Its distinct ionization behavior relative to chlorpromazine (pKa = 9.15) and fluphenazine (pKa = 10.01) [3] renders it useful for validating pH-dependent solubility models, calibrating logD measurement systems, and optimizing reverse-phase HPLC mobile phase conditions where pH control is critical. Additionally, its established solubility profile (250 mg soluble in 5 mL water, yielding a clear, colorless to faint yellow solution) and USP monograph specifications (99.0-101.0% purity, loss on drying ≤ 0.4%) [4] provide well-defined quality benchmarks for analytical method transfer and validation activities.

Cancer Stem Cell and Differentiation Therapy Research

Thioridazine Hydrochloride's demonstrated selectivity for cancer stem cells (CSCs) over normal hematopoietic stem and progenitor cells [5] positions it as a unique tool compound for oncology research. Its EC50 ≤ 9.4 μM for inducing CSC differentiation and its 2.7- to 3.7-fold selectivity for glioma/neuroblastoma cells over primary neural tissue (p < 0.05) [6] enable its use in studies investigating the molecular mechanisms of CSC self-renewal, differentiation pathways, and the identification of novel therapeutic vulnerabilities in leukemic and solid tumor stem cell populations. This application scenario is particularly compelling given that thioridazine's CSC-differentiating activity is not uniformly observed across the phenothiazine class, making it the evidence-based compound of choice for this specific research domain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thioridazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.